Ddmvd

Description

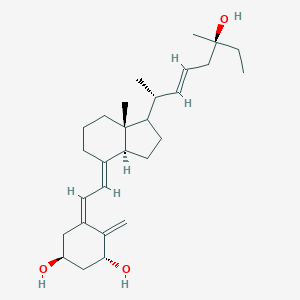

Structure

3D Structure

Properties

CAS No. |

123000-44-2 |

|---|---|

Molecular Formula |

C28H44O3 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(E,2R,6S)-6-hydroxy-6-methyloct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h7,9,11-12,19,23-26,29-31H,3,6,8,10,13-18H2,1-2,4-5H3/b9-7+,21-11+,22-12-/t19-,23+,24?,25+,26-,27+,28-/m1/s1 |

InChI Key |

RQYBOLUOBVMUJB-XQIUTWOCSA-N |

SMILES |

CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Isomeric SMILES |

CC[C@@](C)(C/C=C/[C@@H](C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C)O |

Canonical SMILES |

CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Synonyms |

(22E,25R)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3 (22E,25S)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3 25-dehydro-1,25-dihydroxy-26-methylvitamin D3 DDMVD |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Double-Membrane Vesicles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Double-membrane vesicles (DMVs) are complex intracellular structures hijacked by a range of positive-sense single-stranded RNA (+ssRNA) viruses, including notable human pathogens like coronaviruses (e.g., SARS-CoV-2), enteroviruses, and hepatitis C virus (HCV). These organelles serve as the primary sites for viral RNA replication, shielding the viral genome and replication machinery from the host's innate immune system.[1][2] A thorough understanding of the structure, composition, and biogenesis of DMVs is paramount for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of the core structural features of DMVs, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved in their formation.

Core Structure and Composition

DMVs are roughly spherical compartments, typically ranging from 100 to 300 nanometers in diameter, enclosed by two closely apposed lipid bilayers.[3] They are predominantly derived from the endoplasmic reticulum (ER), although contributions from the Golgi apparatus and mitochondria have also been suggested.[3] The outer DMV membrane can be continuous with the ER, forming an extensive reticulovesicular network within the host cell cytoplasm.[1] A key feature of many DMVs is the presence of molecular pores that span both membranes, creating a channel between the DMV lumen and the cytoplasm.[4] These pores are thought to be crucial for the transport of newly synthesized viral RNA into the cytoplasm for translation and packaging into new virions.[4]

The biogenesis of DMVs is a complex process orchestrated by both viral and host factors. Viral non-structural proteins (nsps) are the primary drivers of membrane remodeling.[2] In coronaviruses, the interaction between nsp3 and nsp4 is essential for initiating the curvature and pairing of ER membranes, with nsp6 also playing a significant role.[1][2] These viral proteins co-opt host cell machinery, particularly components of the autophagy and lipid synthesis pathways, to facilitate vesicle formation.[5][6]

The lipid and protein composition of DMV membranes is distinct from that of their parent organelles, reflecting a specialized environment optimized for viral replication.

Quantitative Data on Double-Membrane Vesicle Composition

The following tables summarize key quantitative data regarding the morphology and composition of DMVs from various viral infections.

| Parameter | Virus | Value | Source |

| Diameter | SARS-CoV-2 | ~200-300 nm | [5](--INVALID-LINK--) |

| Murine Hepatitis Virus (MHV) | 257 ± 63 nm | [4](--INVALID-LINK--) | |

| Inter-membrane Distance | Coronavirus (general) | Becomes less uniform with wider gaps at later stages of infection | [1] |

| Lipid Composition | Hepatitis C Virus (HCV) | 9-fold enrichment of cholesterol compared to ER | [3] |

| Hepatitis C Virus (HCV) | Enriched in phosphatidylinositol-4-phosphate (PI4P) | [3] | |

| Hepatitis C Virus (HCV) | Enriched in phosphatidylcholine and sphingomyelin | [3] | |

| Human Coronavirus 229E | Increase in total intracellular fatty acids and glycerophospholipids | [3] |

Note: Quantitative data on the specific protein-to-lipid ratio and a detailed, comparative lipidome and proteome of purified DMVs versus the ER are areas of ongoing research. The provided data is based on available studies and may vary depending on the virus, host cell type, and stage of infection.

Signaling Pathways and Experimental Workflows

The formation of double-membrane vesicles is a highly regulated process involving a complex interplay of viral and host factors. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying DMV structure.

Signaling Pathway for Coronavirus DMV Biogenesis

Caption: Coronavirus DMV Biogenesis Pathway.

Experimental Workflow for DMV Structural Analysis

Caption: Cryo-ET Workflow for DMV Analysis.

Experimental Protocols

Protocol 1: Biochemical Purification of Double-Membrane Vesicles (Density Gradient Centrifugation)

This protocol is adapted from methods for purifying viruses and cellular organelles and can be optimized for the isolation of DMVs from infected cells.

-

Cell Lysis and Initial Clarification:

-

Infect a high-density culture of a suitable cell line (e.g., Huh-7 for HCV, Vero E6 for SARS-CoV-2) with the virus of interest.

-

At the desired time post-infection, harvest the cells by scraping and pellet them by low-speed centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2) and incubate on ice for 15-20 minutes to allow swelling.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Immediately add sucrose to a final concentration of 0.25 M to restore isotonicity and preserve organelle integrity.

-

Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells. Collect the supernatant.

-

-

Removal of Mitochondria and Heavy Membranes:

-

Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000-15,000 x g for 20 minutes at 4°C) to pellet mitochondria and other heavy membranes.

-

Carefully collect the supernatant, which contains the microsomal fraction including the ER and DMVs.

-

-

Sucrose Density Gradient Ultracentrifugation:

-

Prepare a discontinuous or continuous sucrose gradient. For a discontinuous gradient, carefully layer solutions of decreasing sucrose concentration (e.g., 60%, 50%, 40%, 30%, 20% w/v in a suitable buffer) in an ultracentrifuge tube.[7][8]

-

Carefully layer the microsomal fraction on top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 100,000-150,000 x g) for several hours (e.g., 3-16 hours) at 4°C in a swinging-bucket rotor.[6][7]

-

DMVs will band at a specific density within the gradient. Carefully collect the visible bands by puncturing the side of the tube with a needle or by fractionating the gradient from the top.[8]

-

-

Washing and Final Pelleting:

-

Dilute the collected fractions with a buffer to reduce the sucrose concentration.

-

Pellet the purified DMVs by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspend the pellet in a suitable buffer for downstream applications such as proteomics, lipidomics, or electron microscopy.

-

Protocol 2: Cryo-Electron Tomography of Virus-Infected Cells

This protocol outlines the key steps for visualizing the 3D structure of DMVs in their near-native state within infected cells.

-

Cell Culture on EM Grids:

-

Seed a suitable adherent cell line onto gold electron microscopy grids that have been coated with a support film (e.g., carbon).

-

Allow the cells to attach and grow to the desired confluency.

-

-

Infection and Vitrification:

-

Infect the cells on the EM grids with the virus of interest.

-

At the desired time post-infection, vitrify the samples by plunge-freezing them in liquid ethane. This process rapidly freezes the cells, preventing the formation of ice crystals and preserving their ultrastructure.

-

-

Cryo-Focused Ion Beam (Cryo-FIB) Milling:

-

Transfer the vitrified grids to a cryo-FIB/SEM (Scanning Electron Microscope) instrument.

-

Use the SEM to identify cells of interest.

-

Use the focused ion beam to ablate material from the top and bottom of the cell, creating a thin, electron-transparent lamella (typically 100-200 nm thick) that contains the region of interest.

-

-

Cryo-Electron Tomography (Cryo-ET) Data Acquisition:

-

Transfer the grid with the lamellae to a cryo-transmission electron microscope (TEM).

-

Acquire a series of 2D images of the lamella at different tilt angles (typically from -60° to +60°). This is known as a tilt series.

-

-

Tomogram Reconstruction and Analysis:

-

Align the images in the tilt series.

-

Use computational methods, such as weighted back-projection, to reconstruct a 3D volume (tomogram) from the aligned 2D images.[9]

-

Analyze the tomogram to identify and segment DMVs and other cellular structures.

-

-

Subtomogram Averaging:

Conclusion

The study of double-membrane vesicles is a rapidly evolving field, driven by advancements in imaging and analytical techniques. The information presented in this guide provides a foundational understanding of the structure and biogenesis of these complex viral organelles. The detailed protocols and visual aids are intended to equip researchers with the knowledge necessary to design and execute experiments aimed at further elucidating the intricate host-virus interactions that lead to DMV formation. A deeper comprehension of these processes will undoubtedly pave the way for the development of targeted antiviral strategies that disrupt this critical stage of the viral life cycle.

References

- 1. Frontiers | Exploiting Connections for Viral Replication [frontiersin.org]

- 2. Identification of host dependency factors involved in SARS-CoV-2 replication organelle formation through proteomics and ultrastructural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. a-molecular-pore-spans-the-double-membrane-of-the-coronavirus-replication-organelle - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Centrifugation-Based Purification Protocol Optimization Enhances Structural Preservation of Nucleopolyhedrovirus Budded Virion Envelopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beckman.com [beckman.com]

- 8. Virus Purification by Sucrose Density Gradients [protocols.io]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

The Central Role of Double-Membrane Vesicles in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positive-strand RNA viruses, a group that includes significant human pathogens like coronaviruses, flaviviruses, and picornaviruses, dramatically remodel host cell endomembranes to create specialized replication organelles (ROs). A hallmark of these infections is the formation of double-membrane vesicles (DMVs), which serve as the primary sites for viral RNA synthesis. These structures are thought to provide a protected environment for replication, shielding viral components from host innate immune sensors. This technical guide provides an in-depth examination of the role of DMVs in viral replication cycles, detailing their biogenesis, the viral and host factors involved, and key experimental methodologies used for their study. Quantitative data on DMV characteristics are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Introduction

The replication of positive-strand RNA viruses is a complex process that is intimately linked with the host cell's endomembrane system. A key feature of this process is the formation of DMVs, which are spherical structures enclosed by two lipid bilayers. These vesicles are not merely passive byproducts of infection but are actively induced by the virus to create a microenvironment conducive to the replication of its genome. Understanding the molecular mechanisms underlying DMV formation and function is crucial for the development of broad-spectrum antiviral therapies targeting this essential stage of the viral life cycle.

Quantitative Analysis of Double-Membrane Vesicles

The physical characteristics of DMVs, such as their size and abundance, can vary between different virus families and even between different viruses within the same family. This quantitative data provides insights into the specific mechanisms of membrane remodeling employed by each virus.

| Virus Family | Representative Virus | Average DMV Diameter (nm) | Approximate Number of DMVs per cell | Cellular Origin | Key Viral Proteins in Formation |

| Coronaviridae | SARS-CoV | 200-350[1] | Hundreds to thousands | Endoplasmic Reticulum (ER) | nsp3, nsp4, nsp6[2] |

| MERS-CoV | ~300 | Not specified | Endoplasmic Reticulum (ER) | nsp3, nsp4[2] | |

| MHV | 200-350[1] | Not specified | Endoplasmic Reticulum (ER) | nsp3, nsp4, nsp6 | |

| Picornaviridae | Poliovirus | 100-500 | Variable | ER, Golgi | 2BC, 3A[2] |

| Enterovirus 71 | 100-500[3] | Variable | ER, Golgi | 2C, 3A[4] | |

| Coxsackievirus B3 | Variable | Not specified | ER, Golgi | 2BC, 3A | |

| Flaviviridae | Dengue Virus | ~100 | Not specified | Endoplasmic Reticulum (ER) | NS4A, NS4B[5] |

| Zika Virus | Not specified | Not specified | Endoplasmic Reticulum (ER) | NS4A, NS4B | |

| Hepatitis C Virus | ~150-200 | Hundreds | Endoplasmic Reticulum (ER) | NS4B, NS5A |

Viral and Host Factors in DMV Biogenesis

The formation of DMVs is a highly orchestrated process involving a complex interplay between viral and host cellular factors. Viral non-structural proteins (nsps) are the primary drivers of membrane remodeling, while a plethora of host proteins are co-opted to facilitate this process.

| Virus Family | Key Viral Proteins | Key Host Factors |

| Coronaviridae | nsp3, nsp4, nsp6[2] | TMEM41B, VMP1, PI3K complex I, EDEM1, ZC3HAV1, CCAR2, FAM149B1[6] |

| Picornaviridae | 2BC, 3A, 3CD[7][8] | PI4KB, OSBP, ACBD3, COPII components, GBF1, Arf1[7][9] |

| Flaviviridae | NS2A, NS4A, NS4B[5][10][11] | Reticulon proteins (RTN3.1A), Atlastin proteins (ATL2, ATL3), TMEM41B, VMP1[10][12] |

Signaling Pathways in DMV Formation

Viruses manipulate host cell signaling pathways to induce the formation of DMVs and create a favorable environment for replication. Key pathways involved include the Unfolded Protein Response (UPR), the PI3K/Akt/mTOR pathway, and autophagy.

IRE1-XBP1 Pathway in Flavivirus Replication

Flavivirus infection induces ER stress, leading to the activation of the IRE1-XBP1 branch of the UPR. IRE1, an ER-resident transmembrane protein, senses the accumulation of unfolded proteins and initiates the unconventional splicing of XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER expansion and lipid biosynthesis, processes that are co-opted by the virus to provide membranes for DMV formation.[7][13][14]

PI3K/Akt/mTOR Pathway in Coronavirus Replication

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Coronaviruses activate this pathway to promote the synthesis of proteins and lipids required for viral replication and DMV formation.[15][16][17] Activation of receptor tyrosine kinases (RTKs) by growth factors or viral proteins can trigger the activation of PI3K, which in turn activates Akt. Akt then activates mTORC1, a master regulator of protein and lipid synthesis.

Autophagy Pathway in Picornavirus Replication

Picornaviruses subvert the host autophagy pathway to generate membranes for their replication organelles.[3][7][13] While the complete autophagy process, which culminates in lysosomal degradation, is often blocked, the initial stages of autophagosome formation are exploited. Viral proteins can trigger the formation of the ULK1 complex and the PI3K complex, leading to the nucleation and elongation of the phagophore, a precursor to the autophagosome. These double-membraned structures are then utilized as scaffolds for the assembly of viral replication complexes.[3]

Experimental Protocols

A variety of advanced microscopy and biochemical techniques are employed to study the formation and function of DMVs.

Electron Tomography of Virus-Infected Cells

Electron tomography (ET) is a powerful technique that allows for the three-dimensional visualization of cellular structures at high resolution.[6][14][18]

Protocol Outline:

-

Cell Culture and Infection: Grow cells on electron microscopy grids and infect with the virus of interest.

-

Cryo-fixation: Plunge-freeze the grids in liquid ethane to rapidly vitrify the cells, preserving their native structure.[19]

-

Cryo-Focused Ion Beam (FIB) Milling: For thicker samples, use a focused ion beam to mill away excess cellular material, creating a thin lamella (100-200 nm) suitable for electron transmission.[19]

-

Tilt-Series Acquisition: Acquire a series of images of the lamella at different tilt angles using a transmission electron microscope.[20]

-

Tomogram Reconstruction: Computationally align the tilt-series images and reconstruct a 3D tomogram of the cellular volume.

-

Segmentation and Analysis: Manually or semi-automatically segment the DMVs and other cellular organelles within the tomogram to analyze their 3D organization and interactions.

Metabolic Labeling of Viral RNA

Metabolic labeling with nucleotide analogs allows for the visualization of newly synthesized viral RNA within the cellular context. 5-ethynyl uridine (EU) is a commonly used analog that can be detected via click chemistry.

Protocol Outline:

-

Cell Culture and Infection: Seed cells on coverslips and infect with the virus.

-

Transcription Inhibition (Optional): Treat cells with actinomycin D to inhibit host cell transcription, allowing for the specific labeling of viral RNA.

-

Metabolic Labeling: Incubate infected cells with 5-ethynyl uridine (EU), which will be incorporated into newly synthesized RNA.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Click Chemistry Reaction: Perform a copper-catalyzed click reaction to conjugate a fluorescently labeled azide to the ethynyl group of the incorporated EU.

-

Immunofluorescence (Optional): Co-stain for viral or cellular proteins of interest using specific antibodies.

-

Microscopy: Image the cells using fluorescence microscopy to visualize the localization of newly synthesized viral RNA.

Isolation of Viral Replication Organelles

Biochemical purification of ROs allows for their detailed characterization by proteomics and lipidomics.[21]

Protocol Outline:

-

Cell Lysis: Lyse infected cells using a gentle method, such as Dounce homogenization, to preserve the integrity of the ROs.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate cellular components based on their size and density. The crude membrane fraction containing the ROs is typically collected.

-

Density Gradient Centrifugation: Layer the crude membrane fraction onto a density gradient (e.g., sucrose or iodixanol) and centrifuge at high speed. ROs will migrate to a specific density within the gradient.[22][23][24]

-

Fraction Collection: Carefully collect fractions from the gradient.

-

Analysis: Analyze the fractions for the presence of viral replicase proteins (e.g., by Western blotting) and viral RNA (e.g., by RT-qPCR) to identify the fractions enriched in ROs.

-

Downstream Applications: The purified RO fractions can be used for electron microscopy, proteomics, and lipidomics analysis.

Conclusion

Double-membrane vesicles are central to the replication strategy of a wide range of positive-strand RNA viruses. Their formation is a complex process that involves the hijacking of host cell membranes and signaling pathways by viral proteins. The detailed study of DMVs, through a combination of advanced imaging and biochemical techniques, continues to provide critical insights into the molecular mechanisms of viral replication. This knowledge is essential for the identification of novel targets for the development of broad-spectrum antiviral drugs aimed at disrupting this crucial stage of the viral life cycle. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to this important area of virology.

References

- 1. Activation of Host Cellular Signaling and Mechanism of Enterovirus 71 Viral Proteins Associated with Hand, Foot and Mouth Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Apoptosis and Autophagy in Picornavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enterovirus A71 Proteins: Structure and Function [frontiersin.org]

- 5. Rewiring cellular networks by members of the Flaviviridae family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Electron Cryo-Tomography to Study Virus-Host Interactions. — The Division of Structural Biology [strubi.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Enterovirus Replication Organelles and Inhibitors of Their Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Membrane-Associated Flavivirus Replication Complex—Its Organization and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Let’s Get Physical: Flavivirus-Host Protein–Protein Interactions in Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Electron Microscopy Methods for Virus Diagnosis and High Resolution Analysis of Viruses [frontiersin.org]

- 19. In Situ Imaging of Virus-Infected Cells by Cryo-Electron Tomography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Purification of Highly Active Alphavirus Replication Complexes Demonstrates Altered Fractionation of Multiple Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epigentek.com [epigentek.com]

- 23. Flavivirus nonstructural proteins and replication complexes as antiviral drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-rad.com [bio-rad.com]

An In-depth Technical Guide to the Core Proteins Involved in Double-Membrane Vesicle (DMV) Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positive-sense single-stranded RNA (+ssRNA) viruses, a group that includes significant human pathogens like Hepatitis C virus (HCV) and coronaviruses (including SARS-CoV-2), dramatically remodel host cell endomembranes to create specialized replication organelles (ROs). A hallmark of these ROs is the formation of double-membrane vesicles (DMVs), which are believed to provide a protected environment for viral RNA replication, shielding it from host innate immune sensors. The biogenesis of these intricate structures is a complex process orchestrated by a concert of viral and co-opted host proteins. This technical guide provides a detailed overview of the core proteins implicated in DMV formation, presents quantitative data on their contributions, outlines key experimental methodologies for their study, and visualizes the intricate signaling pathways and workflows involved.

Key Viral Proteins in DMV Biogenesis

The primary drivers of DMV formation are virally encoded non-structural proteins (NSPs). These proteins possess domains that can manipulate host cell membranes and recruit other factors necessary for the construction of the replication compartment.

Hepatitis C Virus (HCV)

For HCV, a member of the Flaviviridae family, the non-structural proteins NS3, NS4A, NS4B, NS5A, and NS5B are all required for the formation of the "membranous web," which is rich in DMVs.[1]

-

NS5A : This phosphoprotein is a central organizer of the HCV replication complex and is, on its own, sufficient to induce the formation of DMVs, although with low efficiency.[2][3] Its N-terminal amphipathic helix is crucial for membrane anchoring and inducing membrane curvature.[2] NS5A acts as a scaffold, interacting with other viral proteins and recruiting essential host factors.

-

NS4B : This integral membrane protein is also a key player in membrane remodeling, capable of inducing the formation of the membranous web.[1][4]

-

NS3/4A : The NS3 protease, in complex with its cofactor NS4A, is involved in processing the viral polyprotein. While its primary role is proteolytic, it is also essential for the formation of the replication complex.

Coronaviruses (e.g., SARS-CoV-2)

In the case of coronaviruses, a family that includes the causative agent of COVID-19, a smaller set of non-structural proteins is minimally required for DMV biogenesis.

-

nsp3 and nsp4 : The co-expression of these two transmembrane proteins is sufficient to induce the formation of DMVs.[5][6] They form a scaffold that zippers and bends the endoplasmic reticulum (ER) membrane.[6] Recent studies have shown that nsp3 and nsp4 assemble into a pore complex that spans the two DMV membranes, likely facilitating the export of newly synthesized viral RNA into the cytoplasm.[7][8]

-

nsp6 : While not strictly essential for the initial formation of DMVs, nsp6 is another transmembrane protein that contributes to the overall membrane reorganization process.[5]

Crucial Host Factors in DMV Biogenesis

Viruses do not act in isolation; they hijack a multitude of host cellular pathways and proteins to facilitate the formation of DMVs. These host factors are involved in lipid metabolism, membrane trafficking, and autophagy.

Lipid Metabolism Regulators

The formation of new membranes requires a significant supply of lipids, and viruses have evolved mechanisms to manipulate host lipid synthesis and transport.

-

Phosphatidylinositol 4-kinase III alpha (PI4KIIIα) : This kinase is a critical host factor for HCV replication.[9][10][11][12][13] HCV NS5A recruits and activates PI4KIIIα, leading to the accumulation of phosphatidylinositol 4-phosphate (PI4P) at the sites of viral replication.[9][11][12] This PI4P-rich environment is thought to recruit other host factors and create a unique lipid microenvironment conducive to viral replication.[2][9][11] Silencing of PI4KIIIα disrupts the morphology of the membranous web and abrogates HCV replication.[10][13]

Autophagy-Related Proteins

The striking morphological similarity between DMVs and autophagosomes has led to extensive investigation into the role of the autophagy pathway in viral replication. While the complete autophagy pathway is often not required, viruses frequently co-opt components of the autophagy machinery.

-

LC3 (Microtubule-associated protein 1A/1B-light chain 3) : This protein is a well-established marker of autophagosomes. Interestingly, LC3 is often found associated with viral DMVs, but its role can be independent of its function in canonical autophagy.[10] For some viruses, the non-lipidated form of LC3 (LC3-I) appears to be involved in DMV formation.[10]

-

VMP1 (Vacuole membrane protein 1) and TMEM41B (Transmembrane protein 41B) : These two ER-resident host proteins are essential for the formation of DMVs during coronavirus infection.[14][15] Knockout of either VMP1 or TMEM41B severely impairs the formation of DMVs induced by the expression of SARS-CoV-2 nsp3 and nsp4.[14] These proteins are thought to play a role in the early stages of membrane curvature and vesicle formation.

Quantitative Data on Protein Involvement in DMV Biogenesis

The contribution of specific proteins to the efficiency of DMV formation can be quantified through techniques like transmission electron microscopy (TEM) of cells with genetic modifications. The following table summarizes data from a study on the role of VMP1 and TMEM41B in DMV formation induced by the expression of coronavirus nsp3/4.

| Cell Line | Condition | Number of DMVs per cell section (Mean ± SD) | Reference |

| Control HeLa | nsp3/4 expression | 55.8 ± 28.3 | [14] |

| VMP1 KO HeLa | nsp3/4 expression | 2.3 ± 3.5 | [14] |

| TMEM41B KO HeLa | nsp3/4 expression | 0.8 ± 1.7 | [14] |

Key Experimental Protocols

The study of DMV biogenesis relies on a combination of advanced cell biology, virology, and proteomics techniques. Below are detailed methodologies for key experiments cited in this guide.

Transmission Electron Microscopy (TEM) for DMV Visualization

This protocol outlines the general steps for preparing virus-infected cells for TEM to visualize the ultrastructure of DMVs.

-

Cell Culture and Infection :

-

Plate host cells (e.g., Huh7 for HCV, Vero E6 for SARS-CoV-2) on a suitable culture dish.

-

Infect cells with the virus of interest at a specific multiplicity of infection (MOI) and incubate for the desired time to allow for DMV formation.

-

-

Fixation :

-

Carefully remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a primary fixative, typically a solution of glutaraldehyde (e.g., 2.5%) in a cacodylate or phosphate buffer for 1-2 hours at room temperature.

-

-

Post-fixation and Staining :

-

Wash the cells with the buffer used for fixation.

-

Post-fix the cells with a solution of osmium tetroxide (e.g., 1%) in the same buffer for 1 hour at 4°C. This step enhances membrane contrast.

-

Stain the cells en bloc with a solution of uranyl acetate (e.g., 2%) in water or ethanol for 1 hour in the dark.

-

-

Dehydration and Embedding :

-

Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltrate the cells with a resin (e.g., Epon) by incubating them in a series of increasing resin-to-ethanol ratios.

-

Embed the cells in pure resin and polymerize at 60°C for 48 hours.

-

-

Sectioning and Imaging :

-

Cut ultrathin sections (70-90 nm) of the embedded cells using an ultramicrotome.

-

Collect the sections on copper grids.

-

Stain the sections with lead citrate for a few minutes to further enhance contrast.

-

Image the sections using a transmission electron microscope.

-

Immunofluorescence Assay for Protein Localization

This protocol describes how to visualize the subcellular localization of viral and host proteins in relation to replication organelles.

-

Cell Culture and Fixation :

-

Grow cells on glass coverslips in a multi-well plate and infect with the virus.

-

At the desired time point post-infection, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

-

Permeabilization and Blocking :

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. This allows antibodies to access intracellular antigens.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature.

-

-

Antibody Incubation :

-

Dilute the primary antibodies against the proteins of interest in the blocking solution.

-

Incubate the cells with the primary antibodies for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Dilute fluorophore-conjugated secondary antibodies (that recognize the primary antibodies) in the blocking solution.

-

Incubate the cells with the secondary antibodies for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging :

-

Wash the cells three times with PBS.

-

Optionally, counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the slides using a fluorescence or confocal microscope.

-

Affinity Purification-Mass Spectrometry (AP-MS) for Protein-Protein Interaction Analysis

This protocol outlines the workflow for identifying host proteins that interact with a specific viral protein.

-

Expression of a Tagged Viral Protein :

-

Clone the viral protein of interest into an expression vector with an affinity tag (e.g., FLAG, HA, or Strep-tag).

-

Transfect host cells with the plasmid to express the tagged viral "bait" protein.

-

-

Cell Lysis and Affinity Purification :

-

Lyse the transfected cells in a gentle lysis buffer that preserves protein-protein interactions.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Incubate the clarified lysate with beads conjugated to an antibody or protein that specifically binds the affinity tag (e.g., anti-FLAG agarose beads). This will capture the bait protein and its interacting partners ("prey" proteins).

-

Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry :

-

Elute the protein complexes from the beads, for example, by competing with a high concentration of the tag peptide.

-

Denature, reduce, and alkylate the proteins in the eluate.

-

Digest the proteins into smaller peptides using a protease like trypsin.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the separated peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

-

-

Data Analysis :

-

Search the obtained peptide sequences against a protein database to identify the proteins present in the sample.

-

Use bioinformatics tools to subtract background contaminants and identify specific interaction partners of the bait protein.

-

Signaling Pathways and Experimental Workflows

The biogenesis of DMVs involves a complex interplay of protein-protein and protein-lipid interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and workflows.

Caption: HCV-driven DMV biogenesis pathway.

References

- 1. Morphological and Biochemical Characterization of the Membranous Hepatitis C Virus Replication Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis C Viral Replication Complex [mdpi.com]

- 4. Comparative Analysis of Hepatitis C Virus NS5A Dynamics and Localization in Assembly-Deficient Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of host dependency factors involved in SARS-CoV-2 replication organelle formation through proteomics and ultrastructural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. The Lipid Kinase Phosphatidylinositol-4 Kinase III Alpha Regulates the Phosphorylation Status of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Metabolism of Phosphatidylinositol 4-Kinase IIIα-Dependent PI4P Is Subverted by HCV and Is Targeted by a 4-Anilino Quinazoline with Antiviral Activity | PLOS Pathogens [journals.plos.org]

- 12. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. VMP1 and TMEM41B are essential for DMV formation during β-coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

The Role of Double-Membrane Vesicles in Safeguarding Viral RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positive-sense single-stranded RNA (+ssRNA) viruses, a group that includes significant human pathogens like coronaviruses and hepatitis C virus, remodel host cell endomembranes to create specialized replication organelles (ROs). Among the most prominent of these structures are double-membrane vesicles (DMVs), which serve as the primary sites of viral RNA synthesis. A critical function of these DMVs is to provide a protective microenvironment for the viral genome and its replication intermediates, shielding them from the host's innate immune surveillance and degradation machinery. This technical guide provides an in-depth exploration of the core functions of DMVs in protecting viral RNA, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions and pathways involved.

Introduction: The Viral Fortress within the Cell

Upon infection, +ssRNA viruses face a formidable challenge: replicating their RNA genome in the cytoplasm, a cellular compartment patrolled by a host of innate immune sensors poised to detect and neutralize foreign nucleic acids. To overcome this, these viruses orchestrate a remarkable feat of cellular engineering, co-opting host cell membranes and proteins to construct intricate replication organelles.[1] Double-membrane vesicles are a hallmark of infection by a diverse range of viruses and are central to their replication strategy.[1] These vesicular structures act as physical barriers, sequestering viral RNA and replication complexes from cytosolic pattern recognition receptors (PRRs) such as RIG-I and MDA5, thereby dampening the antiviral interferon response.[2][3] This guide delves into the mechanisms by which DMVs execute this protective function, the key molecular players involved, and the experimental approaches used to elucidate these processes.

Core Functions of DMVs in Viral RNA Protection

The primary protective functions of DMVs can be categorized into two main areas: shielding from innate immune recognition and protection against enzymatic degradation.

Evasion of Innate Immune Sensing

The host innate immune system is primed to detect viral components, particularly double-stranded RNA (dsRNA), a common intermediate in the replication of RNA viruses. Cytosolic PRRs, such as RIG-I and MDA5, recognize these viral RNA species and initiate a signaling cascade that leads to the production of type I interferons (IFNs) and the establishment of an antiviral state.[3][4][5] DMVs provide a crucial advantage to the virus by sequestering the viral replication machinery and dsRNA intermediates within their lumen, effectively hiding them from these cytosolic sensors.[1][2] This sequestration significantly curtails the activation of the IFN response, allowing the virus to replicate more efficiently.

Protection from RNase Degradation

The cytoplasm is replete with ribonucleases (RNases) that can degrade unprotected RNA molecules. By encapsulating the viral RNA and replication complexes, DMVs provide a physical barrier against these cellular enzymes, thereby enhancing the stability and half-life of the viral genome. While direct quantitative comparisons of viral RNA half-life inside versus outside DMVs are challenging to obtain experimentally, the accumulation of high concentrations of viral RNA within these structures strongly suggests a significant protective effect.

Quantitative Data on DMV-Mediated Protection

Obtaining precise quantitative data on the protective capacity of DMVs remains a significant experimental challenge. However, several studies have provided valuable insights through indirect measurements and comparative analyses.

| Parameter | Virus | Cell Line | Observation | Reference |

| dsRNA Accessibility | Dengue Virus (DENV) | Huh7 | dsRNA is concealed within DMVs, leading to a diminished IFNβ expression compared to Japanese encephalitis virus where dsRNA is more cytoplasmically accessible. | [6] |

| Viral RNA Accessibility to Nucleases | Murine Hepatitis Virus (MHV) | LR7 | Newly synthesized viral RNA within DMVs, labeled with 5'-ethynyl-uridine (EU), was only partially accessible to enzymatic digestion in digitonin-permeabilized cells, indicating a degree of protection. | [7] |

| Correlation of DMVs with RNA Synthesis | Coronaviruses | Various | The number and size of DMVs do not always directly correlate with the total amount of viral RNA produced, suggesting a complex relationship and potentially other sites of RNA synthesis or storage. | [8] |

Key Molecular Players in DMV Formation and Function

The biogenesis and function of DMVs are orchestrated by a complex interplay of both viral and host proteins.

| Factor Type | Protein(s) | Virus Family | Function in DMV Formation/RNA Protection |

| Viral Proteins | nsp3, nsp4, nsp6 | Coronaviridae | Induce membrane curvature and are essential for DMV biogenesis.[2] |

| NS5A | Flaviviridae (HCV) | Induces membrane alterations and is a component of the replication complex. | |

| Host Proteins | LC3 | Various | Autophagy-related protein often found associated with DMVs, though its precise role is debated. |

| VMP1, TMEM41B | Coronaviridae | Host ER proteins implicated in DMV biogenesis. | |

| PI4KIIIα/β | Picornaviridae, Flaviviridae | Lipid kinases that generate PI4P, a lipid critical for the formation of replication organelles. |

Signaling Pathways and Logical Relationships

The formation of DMVs and their role in protecting viral RNA can be visualized as a series of interconnected events and pathways.

Innate Immune Sensing of Viral RNA

The following diagram illustrates the canonical RIG-I/MDA5 signaling pathway that is subverted by the sequestration of viral RNA within DMVs.

References

- 1. mdpi.com [mdpi.com]

- 2. Innate immune sensing of coronavirus and viral evasion strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and biochemical studies of RIG-I antiviral signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural and biochemical studies of RIG-I antiviral signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Uncovering Novel Viral Innate Immune Evasion Strategies: What Has SARS-CoV-2 Taught Us? [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Virus-Induced Double-Membrane Vesicles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Positive-sense single-stranded RNA (+ssRNA) viruses represent a significant class of pathogens that includes notable human and animal pathogens like coronaviruses, picornaviruses, and flaviviruses. A hallmark of their replication strategy is the extensive remodeling of host cell intracellular membranes to form specialized structures known as replication organelles (ROs). Among the most prominent of these are double-membrane vesicles (DMVs), which serve as protected sites for viral RNA synthesis. Understanding the biogenesis and function of these intricate structures is paramount for the development of novel antiviral therapeutics. This guide provides a comprehensive technical overview of the viruses known to induce DMVs, the molecular mechanisms governing their formation, quantitative data on their morphology, and detailed experimental protocols for their study.

Introduction to Viral Double-Membrane Vesicles

Many +ssRNA viruses induce the formation of DMVs to create a microenvironment conducive to viral replication while shielding viral components from the host's innate immune system.[1] These vesicles are typically derived from the endoplasmic reticulum (ER) and involve a complex interplay between viral and host factors.[1] Key virus families known to induce DMVs include Coronaviridae, Picornaviridae, and Flaviviridae, with Hepatitis C virus (HCV) being a notable example from the latter.

Key Viral Families Inducing Double-Membrane Vesicles

Coronaviridae (e.g., SARS-CoV-2)

Coronaviruses, including the causative agent of COVID-19, SARS-CoV-2, are well-documented inducers of DMVs.[2] The formation of these structures is primarily driven by the non-structural proteins (nsps) nsp3 and nsp4.[3][4] These proteins interact and are sufficient to induce membrane curvature and the formation of DMVs.[5] Recent studies have also implicated host factors such as TMEM41B and VMP1, which are involved in autophagy and lipid metabolism, in the biogenesis of coronavirus-induced DMVs.[6][7][8][9]

Picornaviridae (e.g., Poliovirus)

Picornaviruses, such as poliovirus, also generate DMVs as part of their replication cycle.[1] The viral proteins 2BC and 3A are critical for this process. The formation of picornavirus DMVs is often associated with the manipulation of host lipid metabolism, including the recruitment of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) to enrich the replication organelles in phosphatidylinositol 4-phosphate (PI4P) and cholesterol.[1]

Flaviviridae (Hepatitis C Virus)

Hepatitis C virus (HCV), a member of the Flaviviridae family, induces a membranous web, a key feature of which is the presence of DMVs.[10] The viral non-structural protein 5A (NS5A) is a central player in the formation of these vesicles.[10][11] NS5A interacts with a multitude of host factors, including phosphatidylinositol 4-kinase IIIα (PI4KIIIα), to orchestrate the biogenesis of the replication complex.[10][12]

Quantitative Data on Double-Membrane Vesicles

The morphology and abundance of DMVs can vary depending on the virus, host cell type, and time post-infection. The following table summarizes key quantitative data from the literature.

| Virus Family | Example Virus | Host Cell | Time Post-Infection (h) | Average DMV Diameter (nm) | Reference |

| Coronaviridae | SARS-CoV-2 | Vero E6 | - | 336 (SD=50) | [13] |

| Coronaviridae | SARS-CoV-2 (nsp3/4 expressed) | VeroE6 | - | 104 (SD=50) | [13] |

| Flaviviridae | Hepatitis C Virus | Huh-7 | 24 | 100-200 | [14] |

Signaling Pathways in DMV Formation

The biogenesis of DMVs is a complex process involving the hijacking of host cellular pathways by viral proteins. Below are diagrams illustrating the key signaling events for different virus families.

Coronavirus (SARS-CoV-2) DMV Formation

Caption: Coronavirus nsp3/4-mediated DMV formation.

Hepatitis C Virus (HCV) DMV Formation

Caption: HCV NS5A-driven DMV biogenesis.

Experimental Protocols

Protocol for Cryo-Electron Tomography of Virus-Infected Cells

This protocol is adapted for the visualization of DMV ultrastructure in situ.

I. Cell Culture and Infection:

-

Seed adherent cells (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV) on gold quantifoil grids.

-

Culture cells to the desired confluency.

-

Infect cells with the virus of interest at a suitable multiplicity of infection (MOI).

-

Incubate for the desired time to allow for DMV formation.

II. Vitrification:

-

Blot the grids to remove excess medium.

-

Rapidly plunge-freeze the grids in liquid ethane cooled by liquid nitrogen using a vitrification robot (e.g., Vitrobot).[15]

III. Cryo-Focused Ion Beam (FIB) Milling:

-

Transfer the vitrified grids to a cryo-FIB/SEM dual-beam microscope.[15]

-

Identify cells of interest using the SEM.

-

Use the focused ion beam to mill thin lamellae (100-200 nm thick) through the cells.[15]

IV. Cryo-Electron Tomography Data Acquisition:

-

Transfer the grid with the lamellae to a cryo-transmission electron microscope (cryo-TEM).

-

Acquire a tilt series of images of the lamella, typically from -60° to +60° with 1-2° increments.[16]

V. Tomogram Reconstruction and Analysis:

-

Align the tilt series images.

-

Reconstruct the 3D tomogram using software such as IMOD.

-

Segment and analyze the 3D structure of the DMVs and associated organelles.

Protocol for Isolation of Viral Replication Organelles by Density Gradient Centrifugation

This protocol allows for the biochemical and proteomic analysis of DMVs.

I. Cell Lysis and Initial Centrifugation:

-

Infect a large culture of cells and incubate for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and allow to swell.

-

Lyse the cells using a Dounce homogenizer or by nitrogen cavitation.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.

II. Membrane Fractionation:

-

Collect the supernatant from the previous step (post-nuclear supernatant).

-

Perform a higher-speed centrifugation (e.g., 15,000 x g for 20 min) to pellet heavy membranes, including mitochondria and ROs.

III. Sucrose Density Gradient Ultracentrifugation:

-

Resuspend the membrane pellet in a small volume of buffer.

-

Layer the resuspended membranes onto a pre-formed continuous or discontinuous sucrose gradient (e.g., 10-60% sucrose).

-

Perform ultracentrifugation at high speed (e.g., 100,000 x g) for several hours.[17][18]

-

Collect fractions from the gradient.

-

Analyze the fractions for the presence of viral proteins (by Western blot) and viral RNA (by RT-qPCR) to identify the fractions containing the ROs.

Protocol for Immunogold Labeling of Viral Proteins in Infected Cells

This protocol enables the localization of specific viral proteins to DMVs at the ultrastructural level.

I. Cell Fixation and Embedding:

-

Infect cells grown on coverslips.

-

At the desired time post-infection, fix the cells with a mixture of paraformaldehyde and glutaraldehyde in a suitable buffer.

-

Dehydrate the cells through a graded series of ethanol.

-

Infiltrate and embed the cells in a resin such as Lowicryl or LR White.

-

Polymerize the resin using UV light at low temperature.

II. Ultrathin Sectioning and Antibody Labeling:

-

Cut ultrathin sections (70-90 nm) of the embedded cells and place them on nickel grids.

-

Block non-specific antibody binding by incubating the grids in a blocking solution (e.g., BSA in PBS).

-

Incubate the grids with a primary antibody specific to the viral protein of interest.

-

Wash the grids to remove unbound primary antibody.

-

Incubate the grids with a secondary antibody conjugated to gold particles of a specific size (e.g., 10 nm or 15 nm).

-

Wash the grids extensively to remove unbound secondary antibody.

III. Staining and Imaging:

-

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Image the sections using a transmission electron microscope, looking for the localization of gold particles over DMVs.

Conclusion

The induction of double-membrane vesicles is a conserved strategy employed by a diverse range of +ssRNA viruses to facilitate their replication. A detailed understanding of the molecular players and cellular pathways involved in the biogenesis of these intricate structures is crucial for the development of broad-spectrum antiviral therapies. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of virus-host interactions and discovering novel therapeutic targets.

References

- 1. The double-membrane vesicle (DMV): a virus-induced organelle dedicated to the replication of SARS-CoV-2 and other positive-sense single-stranded RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. VMP1 and TMEM41B are essential for DMV formation during β-coronavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VMP1 and TMEM41B are essential for DMV formation during β-coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. NS5A Inhibitors Impair NS5A–Phosphatidylinositol 4-Kinase IIIα Complex Formation and Cause a Decrease of Phosphatidylinositol 4-Phosphate and Cholesterol Levels in Hepatitis C Virus-Associated Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. researchgate.net [researchgate.net]

- 15. google.com [google.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. epigentek.com [epigentek.com]

The Lifecycle of a Virus-Induced Replication Organelle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viral infections trigger a profound reorganization of the host cell's intracellular architecture, culminating in the formation of specialized structures known as replication organelles (ROs). These de novo organelles, derived from host cell membranes, serve as the central hubs for viral genome replication, providing a protected and optimized environment that shields viral components from host defense mechanisms and concentrates the necessary factors for efficient replication. This technical guide provides a comprehensive overview of the lifecycle of virus-induced replication organelles, from their biogenesis driven by viral and co-opted host factors to their role as replication platforms and their eventual fate. We present quantitative data on the composition of these organelles, detail key experimental protocols for their study, and provide visualizations of the intricate signaling pathways and experimental workflows involved in their formation and function.

Introduction: The Rationale for Replication Organelles

Positive-strand RNA (+RNA) viruses, a group that includes numerous human, animal, and plant pathogens, remodel host intracellular membranes to create specialized compartments for their replication.[1] These structures, broadly termed replication organelles, are a hallmark of infection by these viruses and serve several critical functions:

-

Concentration of Replication Components: ROs bring viral replicase proteins, viral RNA templates, and co-opted host factors into close proximity, increasing the efficiency of viral genome synthesis.[2]

-

Sequestration from Host Defenses: By enclosing the replication machinery within a membrane-bound compartment, viruses can shield their double-stranded RNA replication intermediates from cytosolic pattern recognition receptors that would otherwise trigger an antiviral immune response.[1]

-

Provision of a Unique Lipid Microenvironment: The lipid composition of RO membranes is often distinct from that of the host organelle from which they are derived, creating a favorable environment for the assembly and function of the viral replication complex.[2]

The morphology of ROs can vary significantly between different viruses, but they generally fall into two main categories:

-

Invaginations (Spherules): These are inward budding vesicles from the limiting membrane of an organelle, such as the endoplasmic reticulum (ER), peroxisomes, or mitochondria. The interior of the spherule is continuous with the cytosol and contains the viral replication machinery.[1]

-

Protrusions (Vesicles and Tubules): These are outward budding structures from a host organelle membrane, often resulting in the formation of double-membrane vesicles (DMVs).[1]

This guide will delve into the molecular details of the lifecycle of these intricate viral factories.

The Lifecycle of a Replication Organelle

The formation, function, and turnover of a viral replication organelle is a highly orchestrated process involving a complex interplay between viral and host cell factors.

Biogenesis: Hijacking Host Membranes and Proteins

The biogenesis of ROs is initiated by the expression of viral proteins that target specific host cell organelles. For instance, the nonstructural proteins of many flaviviruses and coronaviruses target the ER membrane, inducing membrane curvature and remodeling.[3][4] This process is not solely dependent on viral proteins; a multitude of host factors are co-opted to aid in the formation of these structures.

A key signaling pathway that is often hijacked by viruses for the biogenesis of ROs involves the lipid phosphatidylinositol 4-phosphate (PI4P) and oxysterol-binding protein (OSBP).[5][6] PI4P is a signaling lipid that is enriched in the Golgi apparatus and plays a crucial role in recruiting effector proteins. Many viruses recruit the host enzyme phosphatidylinositol 4-kinase (PI4K) to the site of RO formation to generate a localized pool of PI4P.[7] This PI4P-rich microenvironment then serves as a docking site for OSBP.[5] OSBP is a lipid transfer protein that exchanges cholesterol for PI4P at membrane contact sites between the ER and the Golgi.[5] By hijacking this pathway, viruses can enrich their replication organelles with cholesterol, a lipid that is important for membrane fluidity and the function of the viral replicase.[8]

Composition: A Blend of Viral and Host Factors

Once formed, ROs become enriched with a specific set of viral and host proteins required for viral replication. Quantitative proteomics of isolated ROs has provided valuable insights into their composition.

| Protein Category | Examples | Fold Enrichment in ROs (vs. Control) | Virus | Reference |

| Viral Replicase Proteins | nsp3, nsp4, nsp6 | Not Applicable (viral-specific) | SARS-CoV-2 | [4] |

| 2BC, 3A | Not Applicable (viral-specific) | Poliovirus | [4] | |

| Host RNA-binding Proteins | PCBP1, hnRNP M, hnRNP C, hnRNP K | > 2.5 | Semliki Forest Virus | [1] |

| Host Lipid Metabolism Proteins | OSBP, PI4KA | Significantly Enriched | Hepatitis C Virus | [5] |

| Host Vesicle Trafficking Proteins | SEC13, SEC31 (COPII components) | Recruited to ROs | Poliovirus | [4] |

This table summarizes representative data from the cited literature and is not exhaustive.

Function: The Platform for Viral Genome Synthesis

The primary function of the RO is to serve as a scaffold for the assembly of the viral replication complex and to provide a protected environment for the synthesis of new viral genomes. The exact mechanisms of RNA synthesis within the RO are still being elucidated, but it is clear that the unique lipid and protein composition of the RO membrane is critical for the activity of the viral replicase.[2]

Maturation and Fate: An Unclear End

The lifecycle of the RO culminates in the release of newly synthesized viral genomes into the cytoplasm for packaging into new virions. The ultimate fate of the ROs themselves is less clear and may vary between different viruses. In some cases, they may be disassembled, while in others they may be targeted for degradation by cellular pathways such as autophagy. Further research is needed to fully understand the late stages of the RO lifecycle.

Experimental Protocols for Studying Replication Organelles

A variety of advanced microscopy and biochemical techniques are employed to study the formation, composition, and function of viral replication organelles.

Electron Tomography for 3D Ultrastructural Analysis

Electron tomography (ET) is a powerful technique for visualizing the three-dimensional architecture of ROs within the context of the infected cell at high resolution.[9]

Protocol Outline:

-

Cell Culture and Infection: Grow cells on a suitable substrate (e.g., sapphire discs) and infect with the virus of interest.

-

High-Pressure Freezing and Freeze Substitution: Vitrify the cells by high-pressure freezing to preserve their ultrastructure in a near-native state. Subsequently, perform freeze substitution to replace the water with a resin-embedding medium.[10]

-

Sectioning: Cut the resin-embedded cells into thin sections (typically 150-300 nm).[9]

-

Tilt Series Acquisition: Acquire a series of images of the section in a transmission electron microscope at different tilt angles.[10]

-

Tomographic Reconstruction: Computationally align the images in the tilt series and reconstruct a three-dimensional tomogram.[10]

-

Segmentation and Analysis: Segment the tomogram to identify and model the ROs and their relationship with other cellular organelles.

Fluorescence Microscopy for Live-Cell Imaging and Protein Localization

Fluorescence microscopy is an indispensable tool for studying the dynamics of RO formation and for localizing specific viral and host proteins to these structures in living or fixed cells.[11]

Protocol Outline (for Immunofluorescence):

-

Cell Culture and Infection: Grow cells on glass coverslips and infect with the virus.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve their structure, and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody access.

-

Immunolabeling: Incubate the cells with primary antibodies specific for the viral and/or host proteins of interest. Follow this with incubation with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips on microscope slides and image using a confocal or super-resolution fluorescence microscope.

Isolation of Replication Organelles for Biochemical and Proteomic Analysis

The isolation of ROs is essential for their biochemical characterization and for identifying their protein and lipid composition.

Protocol Outline (based on Magnetic Fractionation):

-

Cell Loading with Magnetic Nanoparticles: Introduce dextran-covered magnetic nanoparticles into the cell culture medium. These particles are taken up by endocytosis and can become incorporated into the ROs of some viruses.[1]

-

Cell Lysis: After infection, lyse the cells under conditions that preserve the integrity of the ROs.

-

Magnetic Separation: Apply a magnetic field to the cell lysate to specifically capture the ROs containing the magnetic nanoparticles.

-

Washing and Elution: Wash the captured ROs to remove non-specifically bound contaminants and then elute them from the magnetic beads.

-

Downstream Analysis: The isolated ROs can then be used for various downstream applications, including proteomic analysis by mass spectrometry, lipidomic analysis, and in vitro replication assays.

Conclusion and Future Directions

The study of virus-induced replication organelles has revealed a fascinating and complex interplay between viruses and their hosts. These structures are a testament to the evolutionary ingenuity of viruses in manipulating host cell biology to create a niche for their own replication. While significant progress has been made in understanding the lifecycle of ROs, many questions remain. Future research will likely focus on:

-

High-resolution structural analysis of the replication complex in situ.

-

Elucidating the mechanisms of viral RNA export from ROs.

-

A more complete understanding of the fate of ROs at the end of the viral lifecycle.

-

The development of novel antiviral therapies that target the formation or function of these essential viral structures.

A deeper understanding of the biology of replication organelles will not only advance our knowledge of virology but also provide new avenues for the development of broad-spectrum antiviral drugs.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Building Viral Replication Organelles: Close Encounters of the Membrane Types - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral replication organelles: the highly complex and programmed replication machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Frontiers | Oxysterole-binding protein targeted by SARS-CoV-2 viral proteins regulates coronavirus replication [frontiersin.org]

- 6. Essential Domains of Oxysterol-Binding Protein Required for Poliovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Coordination of oxysterol binding protein 1 and VAP-A/B modulates the generation of cholesterol and viral inclusion bodies to promote grass carp reovirus replication [frontiersin.org]

- 9. Multiscale Electron Microscopy for the Study of Viral Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. STUDYING REPLICATION ORGANELLES USING ADVANCED FLUORESCENCE MICROSCOPY [studenttheses.uu.nl]

Unraveling the Lipid Landscape of Double-Membrane Vesicles: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the lipid composition of double-membrane vesicles (DMVs), critical structures in the replication of many viruses. This whitepaper provides a detailed analysis of the unique lipid environment of DMVs, outlines experimental protocols for their study, and visualizes the complex signaling pathways governing their formation.

Positive-sense single-stranded RNA (+ssRNA) viruses, a group that includes coronaviruses like SARS-CoV-2, remodel host cell membranes to create specialized replication organelles, the most prominent of which are DMVs. These structures provide a protected environment for viral genome replication and are known to be enriched in specific lipids, such as cholesterol and phosphatidylinositol 4-phosphate (PI4P), while being largely derived from the host's endoplasmic reticulum (ER). Understanding the precise lipid composition of DMVs is crucial for developing antiviral therapies that target their formation and function.

Quantitative Lipid Composition of DMV Membranes

While comprehensive lipidomic data directly comparing purified DMVs to the ER is still an emerging area of research, studies on whole-cell lipidomics of virus-infected cells have revealed significant alterations in the lipid landscape. These changes point towards a highly regulated recruitment of specific lipids to the sites of viral replication.

One study on SARS-CoV-2 infection in HEK293T-ACE2 cells identified significant changes in several lipid classes. The data, presented below, shows the average fold change in major lipid categories upon viral infection, providing a glimpse into the lipid remodeling that accompanies DMV formation.

| Lipid Class | Average Fold Change in Infected vs. Mock-infected Cells |

| Triacylglycerol (TAG) | Increased |

| Ceramide (Cer) | Increased |

| Phospholipids (with polyunsaturated) | Increased |

| Diacylglycerol (DAG) | Decreased |

| Phospholipids (with saturated) | Decreased |

Table 1: Alterations in major lipid classes in SARS-CoV-2 infected cells. Data is generalized from published lipidomic studies of whole infected cells and reflects the overall cellular response to infection, which is indicative of the lipid environment of DMVs.[1]

Lysophospholipids have also been shown to be positively correlated with coronavirus DMV biosynthesis.[2] The enrichment of cholesterol and PI4P in these membranes is a key feature, facilitating the recruitment of viral and host proteins necessary for replication.

Experimental Protocols

The investigation of the DMV lipidome requires a multi-step approach involving cell culture and infection, isolation of the replication organelles, and subsequent lipid analysis.

Cell Culture and Viral Infection

A standard protocol for infecting cultured cells with a +ssRNA virus is the starting point for any DMV analysis.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed host cells in culture plates and grow to 80-90% confluency.

-

Wash the cells with PBS.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI) in a minimal volume of serum-free medium.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and replace it with fresh complete growth medium.

-

Incubate the infected cells for a time period sufficient for DMV formation (e.g., 24-48 hours).

Isolation of Double-Membrane Vesicles

Isolating DMVs from infected cells is a critical and challenging step. The following is a generalized protocol based on techniques used for isolating viral replication organelles.

Materials:

-

Infected cells

-

Hypotonic lysis buffer

-

Dounce homogenizer

-

Sucrose solutions of varying concentrations (e.g., 10%, 20%, 30%, 40%, 50%)

-

Ultracentrifuge and tubes

Procedure:

-

Harvest infected cells by scraping or trypsinization.

-

Pellet the cells by centrifugation and wash with cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to swell the cells.

-

Lyse the cells by Dounce homogenization.

-

Centrifuge the lysate at a low speed to pellet nuclei and cell debris.

-

Layer the supernatant onto a discontinuous sucrose gradient.

-

Centrifuge at high speed for several hours.

-

Collect fractions from the gradient. DMVs are typically found in the lighter fractions.

-

Further purify the DMV-containing fractions by repelleting and washing.

Lipid Extraction and Analysis by Mass Spectrometry

Once DMVs are isolated, their lipid composition can be determined using established lipidomic techniques.

Materials:

-

Purified DMV fraction

-

Chloroform, Methanol, Water (for Folch or Bligh & Dyer extraction) or Methyl-tert-butyl ether (MTBE)

-

Internal lipid standards

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Lipid Extraction:

-

Folch Method: Add a 2:1 chloroform:methanol mixture to the DMV sample, vortex, and incubate. Add water to induce phase separation. The lower organic phase contains the lipids.

-

Bligh & Dyer Method: A modification of the Folch method using a different solvent-to-water ratio.

-

MTBE Method: Add methanol, then MTBE to the sample. After incubation, add water to induce phase separation. The upper MTBE phase contains the lipids.

-

-

Sample Preparation: Dry the extracted lipid phase under a stream of nitrogen and reconstitute in a suitable solvent for MS analysis.

-

Mass Spectrometry Analysis:

-

Inject the lipid extract into an LC-MS/MS system.

-

Separate lipid classes using liquid chromatography.

-

Identify and quantify individual lipid species by tandem mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

-

Signaling Pathways and Logical Relationships

The formation of DMVs and the enrichment of specific lipids are orchestrated by a complex interplay between viral proteins and host cell factors.

Experimental Workflow for DMV Lipid Analysis

The overall process of investigating the lipid composition of DMVs can be visualized as a sequential workflow.

Signaling Pathway for Lipid Recruitment to DMVs

Viral non-structural proteins (nsps) play a pivotal role in hijacking host cell machinery to enrich lipids at the site of DMV formation. A key pathway involves the recruitment of host factors that mediate the transport of cholesterol and the synthesis of PI4P.

This guide provides a foundational understanding of the lipid composition of DMV membranes, offering valuable insights for the scientific community. Further research focusing on quantitative lipidomics of purified DMVs will be instrumental in developing novel antiviral strategies targeting this critical aspect of the viral life cycle.

References

The Evolutionary Advantages of Double-Membrane Vesicle Formation for Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positive-sense single-stranded RNA (+RNA) viruses, a group that includes significant human pathogens like coronaviruses and enteroviruses, have evolved a sophisticated strategy to maximize their replication efficiency and evade host defenses: the formation of double-membrane vesicles (DMVs). These enigmatic, virus-induced organelles serve as specialized platforms for viral genome replication, creating a controlled microenvironment that shields viral components from the host's innate immune system. This in-depth technical guide explores the core evolutionary advantages conferred by DMV formation, presenting quantitative data on their role in viral replication, detailed experimental protocols for their study, and visualizations of the complex signaling pathways governing their biogenesis. Understanding the intricacies of DMV formation is paramount for the development of novel antiviral therapeutics that target these essential viral structures.

Introduction: The Strategic Imperative for Viral Replication Organelles

As obligate intracellular parasites, +RNA viruses face a dual challenge upon entering a host cell: they must rapidly replicate their genetic material and produce progeny virions while simultaneously avoiding detection and elimination by the host's innate immune sensors.[1][2] A key evolutionary innovation to overcome these hurdles is the remodeling of host intracellular membranes to create specialized viral replication organelles (ROs).[3][4] Among the most prominent of these are double-membrane vesicles (DMVs), which are hallmarks of infections by diverse and clinically significant viruses, including those from the Coronaviridae, Picornaviridae, and Flaviviridae families.[1][2]

The formation of DMVs provides several key evolutionary advantages:

-

Concentration of Replication Machinery: DMVs serve to concentrate viral and co-opted host factors necessary for RNA synthesis, thereby increasing the efficiency of replication.

-

Sequestration from Host Defenses: The double-membrane structure effectively sequesters viral replication intermediates, most notably double-stranded RNA (dsRNA), from cytosolic pattern recognition receptors (PRRs) that would otherwise trigger a potent antiviral interferon response.[5][6]

-

Spatial Coordination of the Viral Lifecycle: These organelles may help to organize the sequential steps of the viral lifecycle, from RNA replication to virion assembly.[4]

This guide will delve into the molecular mechanisms underpinning these advantages, providing the technical details necessary for researchers and drug development professionals to further investigate and potentially target these critical viral structures.

Quantitative Insights into DMV-Mediated Viral Replication

While a direct and universal correlation between the number or size of DMVs and the rate of viral RNA synthesis remains an area of active investigation, several studies provide quantitative data highlighting their importance.[6] It is important to note that for some viruses, other replication structures may also contribute to overall RNA synthesis.[6]

| Virus Family | Virus | Host Cell Type | Average Number of DMVs per Cell Section | Observations on RNA Replication | Reference |

| Coronaviridae | SARS-CoV-2 | HEK293T | Not explicitly quantified, but clusters are numerous. | Knockdown of host factors involved in DMV formation (FAM149B1, CCAR2, ZC3HAV1) significantly reduced the number and area of DMVs. | [7] |

| Coronaviridae | SARS-CoV-2 | Not Specified | Estimated 10^9 - 10^11 virions per infected person at peak infection. | Viral RNA copies can reach 10^9 - 10^11 per person. | [8][9] |